molecular formula C12H15Cl3N4O3S2 B15079267 N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide

N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide

Cat. No.: B15079267
M. Wt: 433.8 g/mol
InChI Key: FHQZNPSCHRBBFD-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide is a thiourea derivative characterized by a propanamide backbone substituted with a 2,2,2-trichloroethyl group and a carbamothioyl-linked 4-sulfamoylphenyl moiety. This compound belongs to a class of sulfonamide derivatives, which are frequently explored for their pharmacological properties, including enzyme inhibition and anticancer activity .

Properties

Molecular Formula

C12H15Cl3N4O3S2

Molecular Weight

433.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]propanamide

InChI

InChI=1S/C12H15Cl3N4O3S2/c1-2-9(20)18-10(12(13,14)15)19-11(23)17-7-3-5-8(6-4-7)24(16,21)22/h3-6,10H,2H2,1H3,(H,18,20)(H2,16,21,22)(H2,17,19,23)

InChI Key

FHQZNPSCHRBBFD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-sulfamoylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for temperature and pressure control ensures consistent product quality. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. The compound’s trichloromethyl group and sulfamoylphenyl group are thought to play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Salubrinal (3-Phenyl-N-(2,2,2-Trichloro-1-{[(8-Quinolinylamino)Carbonothioyl]Amino}Ethyl)Acrylamide)

  • Molecular Formula : C₂₃H₁₉Cl₃N₄O₂S
  • Key Features: Replaces the 4-sulfamoylphenyl group with an 8-quinolinyl moiety and substitutes propanamide with acrylamide.
  • Activity : Acts as an eIF2α phosphatase inhibitor, showing antiviral and cytoprotective properties .
  • Synthesis : Derived from acylation of thioureido intermediates with acryloyl chloride .

N-(2,2,2-Trichloro-1-{[(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Carbamothioyl]Amino}Ethyl)Propanamide

  • Molecular Formula : C₁₇H₂₀Cl₃N₅O₂S
  • Key Features : Incorporates a pyrazolyl ring instead of the sulfamoylphenyl group.
  • Activity: Potential anti-inflammatory or antipyretic applications due to the pyrazolone core .
  • Synthesis : Involves coupling of trichloroethyl isothiocyanate with pyrazolyl amines .

4-Bromo-N-{2,2,2-Trichloro-1-[(4-Sulfamoylphenyl)Amino]Ethyl}Benzamide

  • Molecular Formula : C₁₅H₁₃BrCl₃N₃O₃S
  • Key Features : Substitutes propanamide with benzamide and adds a bromo substituent.
  • Activity : Likely targets sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) due to the retained sulfamoyl group .
  • Synthesis : Acylation of 4-thioureidobenzenesulfonamide with bromobenzoyl chloride .

Key Observations:

Structural Flexibility: The trichloroethyl-propanamide scaffold tolerates diverse substituents (e.g., sulfamoylphenyl, pyrazolyl, quinolinyl), enabling tailored interactions with biological targets.

Synthesis Yields : Yields vary significantly (22–75%), influenced by substituent reactivity and acylation conditions .

Mechanistic Insights

  • Enzyme Inhibition : Sulfonamide derivatives often inhibit carbonic anhydrases via coordination of the sulfamoyl group to the zinc ion in the enzyme’s active site .
  • Anticancer Potential: Compounds like salubrinal and pyrazolyl analogs may induce apoptosis or inhibit proteostasis pathways, though the target compound’s specific mechanisms remain underexplored .

Biological Activity

N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Trichloroethyl group : Known for its reactivity and potential biological effects.
  • Sulfamoylphenyl moiety : Implicated in various biological activities, particularly in drug design.
  • Carbamothioyl group : Associated with diverse pharmacological properties.

Structural Formula

The molecular formula is represented as follows:

CxHyCl3NzOw\text{C}_{x}\text{H}_{y}\text{Cl}_{3}\text{N}_{z}\text{O}_{w}

This structure suggests potential interactions with biological targets that could lead to therapeutic effects.

Anticancer Properties

Research indicates that compounds with similar structural motifs have shown significant anticancer activity. For instance, derivatives of sulfonamides have been reported to inhibit cancer cell proliferation through various mechanisms:

  • Induction of apoptosis : Triggering programmed cell death in cancer cells.
  • Inhibition of metastasis : Preventing the spread of cancerous cells to other parts of the body.

Case Study: Sulfonamide Derivatives

In a study examining sulfonamide derivatives, several compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

Compound NameCell LineIC50 (µM)
Compound AHCT-1166.2
Compound BT47D27.3

Antimicrobial Activity

Similar compounds have also been evaluated for their antimicrobial properties. The presence of both trichloro and sulfamoyl groups enhances the antimicrobial efficacy against a range of pathogens.

Research Findings on Antimicrobial Efficacy

A study reported that certain derivatives exhibited higher antibacterial activity compared to antifungal activity, suggesting their potential use in treating bacterial infections .

Compound NameBacteria TestedZone of Inhibition (mm)
Compound CE. coli15
Compound DS. aureus18

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer metabolism or bacterial growth.
  • Cell Membrane Disruption : Altering the integrity of microbial cell membranes leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cells, particularly in cancer cells.

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